molecular formula C15H15NO5 B2918255 8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859126-76-4

8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2918255
CAS No.: 859126-76-4
M. Wt: 289.287
InChI Key: RYARBWRXFMOOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic coumarin derivative characterized by a fused [1,3]dioxolo ring system at the 4,5-g positions of the chromen-6-one core. The morpholinomethyl substitution at the 8-position introduces a nitrogen-containing heterocycle, which may enhance solubility and modulate biological activity.

Properties

IUPAC Name

8-(morpholin-4-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c17-15-5-10(8-16-1-3-18-4-2-16)11-6-13-14(20-9-19-13)7-12(11)21-15/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYARBWRXFMOOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves a multi-step process. One common method starts with the reaction of omopropanoic acid with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. This intermediate is then subjected to aldol condensation with aromatic aldehydes to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The [1,3]dioxolo[4,5-g]chromen-6-one scaffold serves as a versatile platform for structural modifications. Below is a detailed comparison of 8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one with structurally or functionally related compounds:

Structural Analogues

Compound Name Substituents/Modifications Key Properties/Activities Synthesis Method & Yield References
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-6H-[1,3]dioxolo[4,5-g]chromen-6-one Morpholinomethyl group with dimethyl substitution Improved solubility; potential CNS activity due to morpholine moiety Pd/C catalysis, 83% yield
8-Propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one 8-Propyl group MAO-B inhibition (IC₅₀ = 0.89 µM); anti-Parkinsonian effects in vivo Multi-step synthesis, 76% yield
8-Aryl-8H-[1,3]dioxolo[4,5-g]chromene-6-carboxylic acids 8-Aryl groups with carboxylic acid Antioxidant and anticancer activity; high yields (90–97%) Ag/CdS nanocomposite catalysis
8-(1-Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one Benzofuran substitution Cytotoxic activity against Hep2 and MCF7 cancer cells One-pot synthesis, 72% yield
8-(5-Chloro-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one Chlorinated benzofuran substituent Enhanced lipophilicity (XLogP3 = 4); potential kinase inhibition Suzuki coupling, 70% yield

Functional Comparisons

  • Enzyme Inhibition: The 8-propyl derivative (FCS303) exhibits selective MAO-B inhibition, making it a candidate for neurodegenerative disease therapy . In contrast, morpholinomethyl derivatives (e.g., ) may target other enzymes due to their polar amine functionality. Compound NSC 656161 (6-(3-Bromophenyl)[1,3]dioxolo[4,5-g]quinolin-8-ol) shows DNA-damaging effects linked to MGMT expression, suggesting a mechanism distinct from MAO inhibition .
  • Anticancer Activity: 8-Aryl carboxylic acid derivatives synthesized via Ag/CdS nanocomposite catalysis demonstrate potent cytotoxicity, likely due to ROS generation and apoptosis induction . Benzofuran-substituted analogs (e.g., ) show moderate activity against human cancer cell lines, with IC₅₀ values in the micromolar range.
  • Synthetic Efficiency: Morpholinomethyl derivatives require multi-step syntheses involving Pd/C catalysis or alkylation , whereas Ag/CdS nanocomposite-catalyzed reactions enable one-pot, high-yield access to 8-aryl carboxylic acids .

Physicochemical Properties

  • Lipophilicity: Chlorinated benzofuran derivatives (XLogP3 = 4) exhibit higher lipophilicity than morpholinomethyl analogs, impacting bioavailability and blood-brain barrier penetration .
  • Solubility: Morpholinomethyl and carboxylic acid substituents enhance water solubility compared to alkyl or aryl groups .

Biological Activity

8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic compound belonging to the chromen-6-one derivative class. This class is recognized for its diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties. The compound's structural features, particularly the morpholinomethyl group, may contribute to its unique biological profile.

The synthesis of this compound typically involves a multi-step process. A common method begins with the reaction of omopropanoic acid with oxalyl chloride to yield 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. Following this, aldol condensation with aromatic aldehydes produces the final compound. The compound's IUPAC name is 8-(morpholin-4-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation, making it a potential candidate for anticancer therapies.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various assays. It can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. These effects suggest potential applications in treating inflammatory diseases.

Antioxidant Activity

As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. This activity is crucial for its potential therapeutic applications in conditions associated with oxidative stress.

The mechanism of action involves interaction with multiple molecular targets. The compound has been shown to modulate signaling pathways associated with apoptosis and inflammation. Its ability to induce apoptosis in cancer cells is linked to the activation of intrinsic apoptotic pathways.

Comparison with Similar Compounds

To understand its unique biological profile better, a comparison can be made with other chromen-6-one derivatives:

Compound NameBiological ActivityNotes
7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]chromen-8-oneAntioxidant and anticancerSimilar structural features but different substituents
8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-onesAnticancer propertiesSynthesized via three-component reactions

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in preclinical settings:

  • Cytotoxicity Assays : In vitro studies showed that the compound significantly reduced cell viability in several cancer cell lines compared to control groups.
  • Anti-inflammatory Models : Animal models demonstrated that treatment with this compound led to decreased levels of inflammatory markers.
  • Oxidative Stress Studies : The compound effectively reduced lipid peroxidation and protein carbonyl levels in brain homogenates from treated mice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.